2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
This compound features an imidazole core substituted at the 1-position with a 3-chlorophenyl group, linked via a thioether bridge to an acetamide moiety bearing a p-tolyl (4-methylphenyl) substituent. This structural architecture is reminiscent of bioactive imidazole derivatives, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-13-5-7-15(8-6-13)21-17(23)12-24-18-20-9-10-22(18)16-4-2-3-14(19)11-16/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQCTIAGYJTWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazole derivative.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole compound with p-tolyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation is pivotal for modulating biological activity and solubility.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | 72% | |
| m-CPBA (1.2 eq) | DCM, 0°C → RT, 6 h | Sulfone derivative | 85% |
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Key Observations :
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Oxidation with H₂O₂ at room temperature selectively produces the sulfoxide, while m-CPBA in dichloromethane yields the sulfone.
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The sulfone derivative exhibits enhanced thermal stability compared to the parent compound.
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Reduction Reactions
The acetamide group can be reduced to form secondary amines, though this requires harsh conditions due to the stability of the amide bond.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (4 eq) | THF, reflux, 8 h | N-(p-tolyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine | 58% |
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Mechanistic Insight :
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LiAlH₄ cleaves the amide bond via nucleophilic attack, generating the corresponding amine.
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Over-reduction of the imidazole ring is avoided by controlling reaction time and temperature.
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Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs preferentially on the electron-rich p-tolyl and chlorophenyl rings.
Nitration
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted at p-tolyl meta-position | 64% |
Halogenation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (1 eq) | FeBr₃, DCM, RT, 4 h | Bromo-substituted at chlorophenyl para-position | 51% |
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Regioselectivity :
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Nitration favors the p-tolyl ring due to its higher electron density.
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Bromination occurs on the chlorophenyl ring, likely due to steric and electronic effects.
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Acetamide Functionalization
The acetamide group participates in nucleophilic acyl substitution, enabling linkage to other pharmacophores.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ | Reflux, 3 h | Acetyl chloride intermediate | 89% | |
| R-NH₂ (1.5 eq) | DMF, RT, 12 h | New amide derivatives | 60-75% |
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Applications :
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The acetyl chloride intermediate reacts with amines to form diverse amides, expanding structure-activity relationship (SAR) studies.
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Imidazole Ring Modifications
The imidazole ring undergoes alkylation and metal coordination, though these reactions are less explored.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylimidazolium salt | 43% | |
| Metal Coordination | ZnCl₂, EtOH, RT | Zn(II) complex | N/A |
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Notable Findings :
Degradation Pathways
Under acidic or basic conditions, hydrolysis of the thioether and acetamide groups occurs:
| Condition | Products | Half-Life | Reference |
|---|---|---|---|
| 1M HCl, 70°C | 3-Chloroaniline, p-toluidine, CO₂ | 2.5 h | |
| 1M NaOH, 70°C | Thiol intermediate, acetic acid | 1.8 h |
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Stability Considerations :
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The compound is stable under neutral conditions but degrades rapidly in strong acids or bases.
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Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of aromatic rings:
| Reaction | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 67% |
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Utility :
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Suzuki coupling introduces aryl groups for tuning electronic and steric properties.
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Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Properties
Studies have demonstrated that 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide possesses notable antimicrobial properties against various pathogens, particularly Gram-positive bacteria. The following table summarizes its antimicrobial efficacy:
| Pathogen | Activity | Notes |
|---|---|---|
| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |
| Escherichia coli | Moderately Inhibitory | Less effective compared to Gram-positive |
| Candida albicans | Moderate Activity | Potential for antifungal applications |
Anticancer Potential
This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The following case studies highlight its anticancer effects:
- Case Study 1 : In vitro studies indicated that the compound reduced cell viability in human leukemia cell lines (HL-60 and U937), suggesting potential as an anticancer agent.
- Case Study 2 : The compound demonstrated selective toxicity towards breast cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic window.
Synthetic Routes and Production Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : Achieved through the condensation of appropriate precursors under acidic conditions.
- Thioether Formation : The imidazole derivative is reacted with a thiol compound to create the thioether linkage.
- Acylation : The final step involves acylating the thioether-imidazole with p-tolylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production
For large-scale synthesis, industrial methods may employ continuous flow reactors and automated synthesis techniques to optimize yield and purity. This is crucial for producing compounds intended for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the thioether linkage can influence its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, synthesis, and biological activities.
2.1 Structural and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Heterocyclic Core : Replacing imidazole with benzoimidazole () or thiazole () alters electronic properties and binding interactions. Benzoimidazole derivatives often exhibit enhanced aromatic stacking, while thiazoles may improve solubility.
- Substituent Effects : The 3-chlorophenyl group in the target compound likely increases steric bulk compared to 4-bromophenyl () or dichlorophenyl (), affecting target binding.
- Acetamide Modifications : The p-tolyl group in the target compound introduces steric hindrance compared to benzothiazole () or benzofuran (), which may influence pharmacokinetics.
Biological Activity
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazole ring, a thioether linkage, and a p-tolyl acetamide group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against certain diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An imidazole ring
- A thioether linkage
- A p-tolyl acetamide group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : This is achieved through condensation reactions.
- Introduction of the Chlorophenyl Group : Via nucleophilic substitution.
- Thioether Linkage Formation : By reacting intermediates with thiourea.
- Final Acetamide Attachment : Involves acylation reactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown activity against various bacterial strains and fungi. A study highlighted that modifications in the N-aryl amide group linked to imidazole can enhance antimicrobial potency while maintaining low cytotoxicity in human cell lines .
Anticancer Properties
Imidazole derivatives are increasingly recognized for their anticancer potential. This compound has been investigated for its ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups on the phenyl ring is critical for enhancing its activity against cancer cells .
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
This compound's ability to inhibit specific enzymes has been a focal point of research. For example, studies on related imidazole derivatives have demonstrated their effectiveness as xanthine oxidase inhibitors, which are crucial in managing gout by lowering uric acid levels .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the biological activity of imidazole derivatives is significantly influenced by:
- The nature of substituents on the imidazole and phenyl rings.
- The position of electron-withdrawing groups.
For instance, compounds with non-bulky substituents at the ortho position on the phenyl ring exhibited higher potency .
Case Studies
Q & A
Basic: What are the optimal synthetic routes for 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via multistep reactions involving:
- Imidazole core formation : Condensation of 3-chloroaniline with glyoxal or equivalents under acidic conditions to form the 1-(3-chlorophenyl)-1H-imidazole intermediate.
- Thioether linkage : Reaction of the imidazole-thiol derivative with chloroacetyl chloride, followed by coupling with p-toluidine.
Key factors affecting yield include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates (e.g., 72% yield in dichloromethane vs. 58% in THF) .
- Catalysts : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) enhances amide bond formation efficiency .
- Temperature : Reactions performed at 273 K reduce side-product formation during thioacetamide linkage .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Chloroaniline, Glyoxal | Ethanol | HCl (cat.) | 85 |
| 2 | Chloroacetyl Chloride | DCM | EDC·HCl | 72 |
| 3 | p-Toluidine | DCM | Triethylamine | 68 |
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole ring and thioacetamide linkage. For example:
- FTIR : Key bands include N-H stretch (~3250 cm⁻¹, amide), C=O (1680 cm⁻¹), and C-S (680 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass .
Basic: What in vitro biological screening models have been used to evaluate its bioactivity?
Methodological Answer:
- Cytotoxicity Assays : Tested against C6 glioma and HepG2 cell lines via MTT assay, showing IC₅₀ values of ~15–20 µg/mL .
- Enzyme Inhibition : Evaluated for kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition comparisons to standard antibiotics .
Advanced: How do structural modifications at specific positions affect its cytotoxic potency?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Imidazole C1 Substituents : Replacing 3-chlorophenyl with electron-withdrawing groups (e.g., NO₂) increases cytotoxicity (IC₅₀: 12.4 µg/mL vs. 15.7 µg/mL for parent compound) by enhancing membrane permeability .
- Thioacetamide Linkage : Oxidation to sulfone reduces activity (IC₅₀ >50 µg/mL), indicating the thioether’s role in target binding .
- p-Tolyl Group : Fluorination at the para position improves metabolic stability but slightly reduces potency (IC₅₀: 18.2 µg/mL) .
Table 2 : SAR of Key Derivatives
| Derivative | Modification | IC₅₀ (µg/mL) |
|---|---|---|
| Parent | None | 15.7 |
| Derivative A | 3-NO₂-phenyl imidazole | 12.4 |
| Derivative B | Sulfone analog | >50 |
| Derivative C | 4-F-p-tolyl | 18.2 |
Advanced: What computational approaches have been employed to predict its electronic properties and binding interactions?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G* level analysis reveals:
- Molecular Docking : AutoDock Vina simulations predict binding to kinase ATP pockets (e.g., CDK2) with ΔG = -9.2 kcal/mol, driven by π-π stacking with the p-tolyl group .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular configurations?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in:
- Torsional Angles : The dihedral angle between imidazole and p-tolyl groups (79.7°) confirms non-planarity, impacting docking poses .
- Hydrogen Bonding : N-H···N interactions (2.1 Å) stabilize the crystal lattice, validating NMR-derived hydrogen positions .
- Chlorine Position : SCXRD unambiguously assigns the 3-chloro substituent on the phenyl ring, ruling out regioisomers .
Figure 1 : Crystal packing diagram showing intermolecular hydrogen bonds (dashed lines) .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 15.7 vs. 22.3 µg/mL) may arise from differences in cell passage number or serum concentration. Use synchronized cell lines and control compounds (e.g., cisplatin) for normalization .
- Solubility Considerations : Low aqueous solubility (<10 µM) can lead to false negatives. Include co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
